2-Methyl-2,3-diphenylpropanoic acid
Overview
Description
2-Methyl-2,3-diphenylpropanoic acid is a complex organic compound that has been the subject of various studies due to its intriguing properties and potential applications in materials science and organic chemistry. Its structure features a propanoic acid backbone substituted with methyl and phenyl groups, contributing to its distinctive physical and chemical behaviors.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the formation of benzoic acid derivatives complexed with dipyridyl compounds, leading to structures that exhibit liquid crystal phases. These phases can be polymerized to maintain their multilayered structures, indicating a method that could potentially be adapted for synthesizing 2-Methyl-2,3-diphenylpropanoic acid (Kishikawa, Hirai, & Kohmoto, 2008).
Molecular Structure Analysis
X-ray crystallography has revealed the cis-diketo (Z,Z) conformations of closely related β-diketones, providing insights into the molecular structure of similar compounds. These findings can be extrapolated to understand the spatial arrangement of atoms in 2-Methyl-2,3-diphenylpropanoic acid and its impact on the compound's reactivity and interactions (Emsley, Freeman, Hursthouse, & Bates, 1987).
Chemical Reactions and Properties
Research into the chemical behavior of similar compounds has shown that 2-Methyl-2,3-diphenylpropanoic acid likely undergoes various reactions characteristic of propanoic acids and substituted benzene rings. For instance, the dehydration of closely related compounds has been studied, offering insights into potential reaction pathways and products (Scott & Shilton, 1977).
Scientific Research Applications
Conformational Analysis
- The NMR spectral characteristics of 2,3-diphenylpropionic acid and its methyl ester have been studied to investigate conformational equilibria. These studies demonstrate the predominance of the conformer with anti-periplanar phenyls in all cases. The values of the gauche nonbonded interaction energies have been quantified for different groups, offering insights into molecular interactions and structure (Spassov et al., 1974).
Molecular Configuration
- Research has been conducted on the absolute configurations of various aryl- and alkyl-substituted propanoic acids, including 2,3-diphenylpropanoic acid. This study relates the configuration of these acids to other structurally similar acids, contributing to the understanding of molecular configuration in organic chemistry (Watson & Youngson, 1968).
Chemistry of Carbocation-Carbanion Salts
- A study explores the deprotonation of certain propenoic acid methyl esters, leading to stable salts that consist of a heteroatom-stabilized carbocation and carbanion. This research provides valuable insights into the molecular structures of enolates, which are significant in various chemical reactions (Meier et al., 1996).
Crystal Structure Analysis
- The crystal structure of methyl esters of 3-hydroxy-2,3-diphenylpropanoate has been determined, revealing important information about molecular conformations, hydrogen bonding, and spatial arrangements of atoms and molecules in crystal lattices (Kolev et al., 1995).
Synthetic Chemistry Applications
- There is ongoing research into the synthesis of various compounds using diphenylpropanoic acid derivatives. This includes the exploration of methods to create specific amino propanol derivatives, contributing to the field of synthetic organic chemistry and potentially impacting pharmaceutical synthesis (Shaojie, 2004).
Safety And Hazards
properties
IUPAC Name |
2-methyl-2,3-diphenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-16(15(17)18,14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIZUBYJTNGOPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287439 | |
Record name | 2-Methyl-2,3-diphenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,3-diphenylpropanoic acid | |
CAS RN |
7511-43-5 | |
Record name | NSC51071 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-2,3-diphenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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